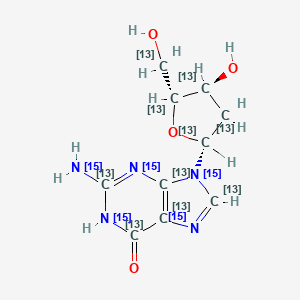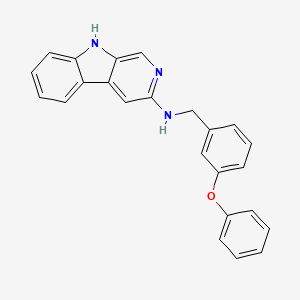
3-(3-Phenoxybenzyl)amino-|A-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenoxybenzyl)amino-β-carboline is a novel compound known for its potent antitumor activity. It functions primarily as a tubulin inhibitor, promoting the selective degradation of αβ-tubulin heterodimers. This compound induces cell cycle arrest in the G2/M phase and triggers apoptosis, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxybenzyl)amino-β-carboline typically involves the reaction of β-carboline derivatives with 3-phenoxybenzylamine. The reaction conditions often include the use of organic solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 3-(3-Phenoxybenzyl)amino-β-carboline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenoxybenzyl)amino-β-carboline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions often result in the formation of various substituted β-carboline derivatives .
Applications De Recherche Scientifique
3-(3-Phenoxybenzyl)amino-β-carboline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin inhibition and degradation.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of 3-(3-Phenoxybenzyl)amino-β-carboline involves its interaction with tubulin proteins. It promotes the selective degradation of αβ-tubulin heterodimers, leading to the disruption of microtubule dynamics. This disruption causes cell cycle arrest in the G2/M phase and triggers apoptosis. The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and the fragmentation of DNA .
Comparaison Avec Des Composés Similaires
3-(3-Phenoxybenzyl)amino-β-carboline is unique in its potent tubulin inhibitory activity and its ability to selectively degrade αβ-tubulin heterodimers. Similar compounds include:
Vinblastine: Another tubulin inhibitor but with a different mechanism of action.
Paclitaxel: Stabilizes microtubules rather than promoting their degradation.
Colchicine: Binds to tubulin but does not promote selective degradation
Propriétés
Formule moléculaire |
C24H19N3O |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[(3-phenoxyphenyl)methyl]-9H-pyrido[3,4-b]indol-3-amine |
InChI |
InChI=1S/C24H19N3O/c1-2-8-18(9-3-1)28-19-10-6-7-17(13-19)15-25-24-14-21-20-11-4-5-12-22(20)27-23(21)16-26-24/h1-14,16,27H,15H2,(H,25,26) |
Clé InChI |
DMCDUELFWCRWHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=NC=C4C(=C3)C5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



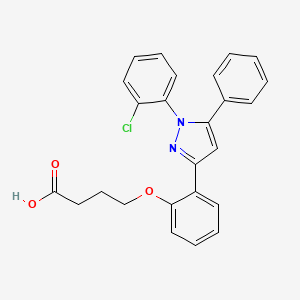
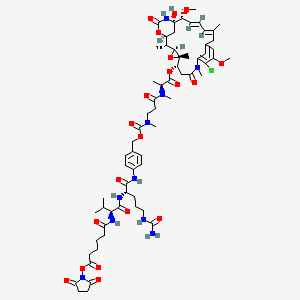
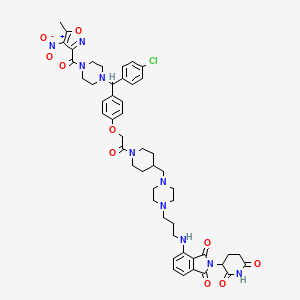
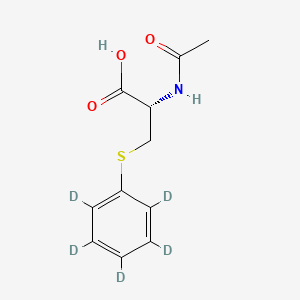
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
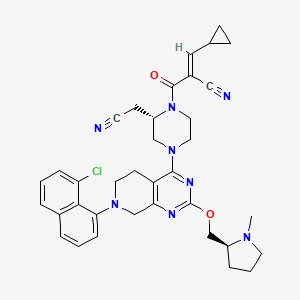
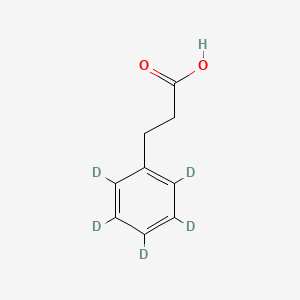
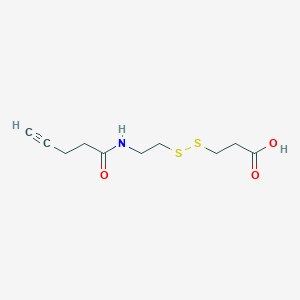
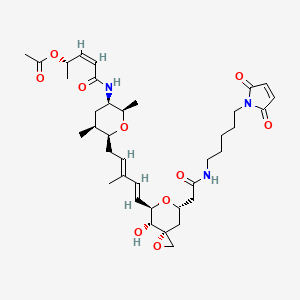
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)


